BP Fluor 350 Azide

Description

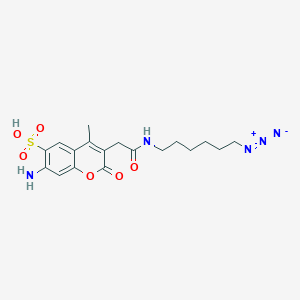

BP Fluor 350 Azide is a blue-fluorescent, azide-functionalized probe optimized for bioimaging and flow cytometry. It reacts with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and with strained cyclooctynes via copper-free click chemistry, forming stable triazole adducts under mild aqueous conditions . With a molecular formula of C₁₈H₂₃N₅O₆S and a molecular weight of 437.47 g/mol, it exhibits water solubility, moderate photostability, and excitation/emission maxima at 350 nm (excitation) and ~450 nm (emission), making it suitable for high-abundance cellular target imaging . The reagent is available in research-grade quantities (25 mg) and is supplied by eMolecules/Broadpharm (Product ID: BP-25534) .

Properties

Molecular Formula |

C18H23N5O6S |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

7-amino-3-[2-(6-azidohexylamino)-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid |

InChI |

InChI=1S/C18H23N5O6S/c1-11-12-8-16(30(26,27)28)14(19)10-15(12)29-18(25)13(11)9-17(24)21-6-4-2-3-5-7-22-23-20/h8,10H,2-7,9,19H2,1H3,(H,21,24)(H,26,27,28) |

InChI Key |

AGOXVUBZECJXBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCCCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

BP Fluor 350 Azide is synthesized through a series of chemical reactions involving the introduction of an azide group to the BP Fluor 350 molecule. The synthetic route typically involves the following steps:

Starting Material: The synthesis begins with BP Fluor 350, a blue-fluorescent dye.

Azidation: The azide group is introduced to the BP Fluor 350 molecule through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by an azide ion (N₃⁻).

Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and yield.

Industrial production methods for this compound involve scaling up the laboratory synthesis process while maintaining stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

BP Fluor 350 Azide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: This compound reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC) to form a stable triazole. This reaction is highly efficient and specific, making it ideal for bioconjugation and labeling applications.

Copper-Free Click Chemistry: This compound also reacts with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole.

Common reagents and conditions used in these reactions include:

Copper-Catalyzed Click Reaction: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as the catalyst and reducing agent, respectively.

Copper-Free Click Reaction: Strained cyclooctyne derivatives are used as the reactive partners.

The major products formed from these reactions are stable triazole linkages, which are highly stable and resistant to hydrolysis .

Scientific Research Applications

Biological Studies

BP Fluor 350 Azide is extensively used in biological research for:

- Fluorescent Labeling : It allows for the selective labeling of biomolecules, enabling real-time tracking of cellular processes. This is particularly useful in studying protein interactions and dynamics within live cells.

- Bioorthogonal Chemistry : The compound's reactivity with terminal alkynes and strained cyclooctynes facilitates bioorthogonal reactions, which are essential for studying complex biological systems without interfering with native cellular functions.

- Live-Cell Imaging : Its low toxicity profile makes it an attractive option for live-cell applications, allowing researchers to visualize cellular events in real-time while minimizing cellular stress.

Chemical Research

In chemical research, this compound serves as a versatile tool for:

- Click Chemistry : The compound is widely employed in click chemistry protocols, particularly in synthesizing complex molecules through CuAAC. This method enhances the efficiency of bioconjugation reactions, making it valuable for developing new materials and pharmaceuticals.

- Development of Probes : this compound can be functionalized to create new fluorescent probes with specific reactivity and properties tailored to particular research needs.

Case Study 1: Protein Interaction Studies

A study demonstrated the use of this compound in visualizing protein interactions within live neurons. Researchers labeled specific proteins with the azide probe and tracked their dynamics using fluorescence microscopy. The results indicated significant insights into protein localization and interaction patterns during synaptic activity.

Case Study 2: Drug Development

In another application, this compound was utilized to assess the efficacy of new drug candidates targeting cancer cells. By conjugating the azide probe to potential therapeutic agents, researchers were able to monitor drug uptake and distribution within tumor cells, providing critical data for optimizing drug formulations.

Mechanism of Action

BP Fluor 350 Azide exerts its effects through click chemistry reactions. The azide group on this compound reacts with terminal alkynes or strained cyclooctyne to form stable triazole linkages . These reactions are highly specific and efficient, allowing for precise labeling and detection of target molecules . The molecular targets and pathways involved in these reactions depend on the specific biomolecules being labeled and detected .

Comparison with Similar Compounds

BP Fluor 350 Acid

- Function : Used for amine derivatization and fluorescent labeling.

- Emission Profile: Slightly shorter emission wavelength compared to AMCA (7-Amino-4-methylcoumarin-3-acetic acid), reducing spectral overlap with fluorescein.

- Key Difference : Lacks the azide group, limiting its utility in click chemistry applications. Instead, it relies on carboxylic acid groups for conjugation to amines .

Andy Fluor™ 350 Alkyne

- Function : Alkyne-activated probe for CuAAC reactions with azides.

- Reactivity : Requires copper catalysts for triazole formation, unlike BP Fluor 350 Azide, which also supports copper-free reactions with cyclooctynes.

- Applications : Primarily used for fluorescence spectroscopy in tandem with azide-tagged molecules .

Sodium Azide

- Role : A common azide source in laboratories but distinct from this compound.

- Hazards : Highly toxic and explosive when concentrated (>10%) or heated (>275°C). Forms explosive metal azides upon contact with heavy metals (e.g., lead, copper) .

- Contrast : this compound is designed for controlled reactivity in biological systems, avoiding the extreme hazards associated with sodium azide .

Photophysical and Chemical Properties

| Property | This compound | BP Fluor 350 Acid | Andy Fluor™ 350 Alkyne |

|---|---|---|---|

| Excitation (nm) | 350 | 350 | 350 |

| Emission (nm) | ~450 | ~440 | ~450 |

| Reactivity | Azide + Alkyne/Cyclooctyne | Carboxylic Acid + Amine | Alkyne + Azide (CuAAC) |

| Reaction Conditions | Aqueous, mild (Cu-free or Cu-catalyzed) | pH-dependent (amine coupling) | Requires Cu catalyst |

| Solubility | Water-soluble | Water-soluble | Organic solvent-compatible |

| Molecular Weight (g/mol) | 437.47 | ~430 (estimated) | ~420 (estimated) |

| Primary Use | Imaging, flow cytometry | Amine labeling | Fluorescence spectroscopy |

Research Findings and Advantages

Dual Reactivity : this compound’s compatibility with both CuAAC and copper-free click reactions provides flexibility in live-cell imaging, minimizing copper-induced cytotoxicity .

Spectral Performance : Its emission profile (~450 nm) reduces overlap with green fluorophores (e.g., fluorescein), enabling multiplexed imaging .

Safety : Unlike sodium azide, this compound is formulated for controlled reactivity, avoiding explosive byproducts or acute toxicity .

Brightness : Optimal for high-abundance targets due to strong fluorescence intensity under 350 nm excitation, outperforming older blue dyes like AMCA in photostability .

Biological Activity

BP Fluor 350 Azide is a bioorthogonal compound widely used in chemical biology for its fluorescent properties and ability to participate in click chemistry reactions. This compound has gained attention due to its applications in imaging, labeling biomolecules, and studying biological processes at the cellular level. Its azide functional group allows for selective reactions with alkynes, facilitating the study of various biological phenomena.

The biological activity of this compound primarily revolves around its role in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables the covalent attachment of fluorescent probes to biomolecules, allowing for visualization and tracking within living systems. The efficiency of this reaction is enhanced by the incorporation of a copper-chelating motif, which increases the effective concentration of Cu(I) at the reaction site, leading to improved labeling efficiency and biocompatibility .

Applications in Biological Research

This compound is utilized in various applications, including:

- Fluorescent Imaging : The compound serves as a fluorescent probe for visualizing cellular components and dynamics. Its excitation/emission maxima at approximately 346/445 nm make it suitable for high-resolution imaging techniques such as fluorescence microscopy .

- Labeling Biomolecules : It can be used to label proteins, nucleic acids, and other biomolecules through click chemistry. This labeling is crucial for studying protein interactions, localization, and dynamics within cells .

- Cell Viability Studies : this compound can be employed in assays to assess cell viability and apoptosis. Its incorporation into apoptotic cells allows researchers to distinguish between live and dead cells effectively .

Case Studies

- Protein Labeling in Live Cells : A study demonstrated the use of this compound for labeling proteins in live Escherichia coli cells. The researchers incorporated azide-functionalized amino acids into the bacterial cell wall and subsequently reacted them with alkyne-conjugated fluorophores. The results indicated successful labeling with minimal disruption to cellular integrity .

- Apoptosis Detection : In a protocol developed for detecting apoptosis in HeLa cells, this compound was used alongside other reagents to visualize apoptotic markers. The study highlighted that the compound effectively labeled apoptotic cells when combined with staurosporine treatment, showcasing its utility in apoptosis research .

- Tracking Protein Synthesis : Another investigation utilized this compound to monitor protein synthesis activity in single bacterial cells. By employing microautoradiography techniques combined with click chemistry, researchers were able to correlate protein synthesis rates with cellular activity, providing insights into metabolic dynamics within microbial populations .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 515.12 g/mol |

| Absorption/Emission Maxima | 346/445 nm |

| Solubility | Water, DMSO, DMF |

| Purity | >95% (HPLC) |

| Storage Conditions | -20°C (Desiccate) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.